4-({[2-(3-CHLORO-4-ETHOXYPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-2-(3-METHYLPHENYL)-1,3-OXAZOLE
Description
The compound 4-({[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazine core linked via a sulfanyl-methyl bridge to a 1,3-oxazole ring. Key structural elements include:
- Pyrazolo[1,5-a]pyrazine moiety: Substituted at position 2 with a 3-chloro-4-ethoxyphenyl group.
- 1,3-Oxazole ring: Substituted with a 3-methylphenyl group at position 2 and a methyl group at position 3.
- Sulfanyl-methyl bridge: Connects the two heterocyclic systems.
Synthesis and Characterization:
The synthesis likely follows strategies analogous to pyrazole derivatives described in , such as refluxing intermediates with orthoesters or hydrazine derivatives. Structural elucidation would employ X-ray crystallography (using SHELX programs, as in ) and mass spectrometry (MS/MS) for fragmentation pattern analysis .
Properties
IUPAC Name |
4-[[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-5-methyl-2-(3-methylphenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O2S/c1-4-32-24-9-8-18(13-20(24)27)21-14-23-26(28-10-11-31(23)30-21)34-15-22-17(3)33-25(29-22)19-7-5-6-16(2)12-19/h5-14H,4,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVIJQQZIVYMFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=C(OC(=N4)C5=CC=CC(=C5)C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-({[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl}-5-methyl-2-(3-methylphenyl)-1,3-oxazole) is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.88 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core linked to an oxazole ring, which is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the pyrazole and oxazole moieties allows for diverse interactions with enzymes and receptors involved in cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds containing similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazolo[4,3-e][1,2,4]triazine showed stronger cytotoxic effects than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231), promoting apoptosis through caspase activation and modulation of key apoptotic pathways such as NF-κB and p53 .
The specific compound has not been extensively studied in isolation; however, its structural analogs demonstrate that such compounds can induce apoptosis by increasing reactive oxygen species (ROS) levels and activating autophagy mechanisms .
Antimicrobial Activity
Compounds similar to the one discussed have also been evaluated for antimicrobial properties. For example, studies have shown that certain pyrazole derivatives possess significant inhibitory effects against bacterial strains, suggesting potential applications as antimicrobial agents .
Case Studies
- Cytotoxicity Assays : In vitro assays using MTT assays demonstrated that related compounds exhibit dose-dependent cytotoxicity against various cancer cell lines. The most potent derivatives were noted for their ability to induce apoptosis while sparing normal cells .
- Mechanistic Studies : Further investigations into the mechanism of action revealed that these compounds could inhibit key signaling pathways involved in cell survival and proliferation. Notably, the modulation of caspase activity was a common finding across multiple studies .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H19ClN3O2S |
| Molecular Weight | 364.88 g/mol |
| CAS Number | 1255783-41-5 |
| Anticancer Activity | Induces apoptosis |
| Antimicrobial Activity | Effective against bacteria |
Comparison with Similar Compounds
Structural Analogues from Literature
The following compounds share core heterocyclic motifs or substituent patterns:
Key Observations :
- Pyrazolo-pyrazine vs. Pyrazolo-pyrimidine : The pyrazolo[1,5-a]pyrazine core in the target compound differs from pyrazolo[1,5-a]pyrimidine () in nitrogen atom positioning, influencing electron distribution and binding interactions.
- Substituent Effects : The 3-chloro-4-ethoxyphenyl group in the target compound introduces steric bulk and lipophilicity, contrasting with simpler phenyl or methyl groups in analogues (e.g., ).
Computational Similarity Analysis
Tanimoto and Dice Coefficients :
Using Morgan fingerprints and MACCS keys (), structural similarity was quantified:
| Compound (Reference) | Tanimoto (Morgan) | Tanimoto (MACCS) | Dice (Morgan) |
|---|---|---|---|
| 3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-... | 0.72 | 0.65 | 0.68 |
| 2-[4-[3-[2-(Diethylamino)-2-oxoethyl]-5,7-dimethylpyrazolo... | 0.58 | 0.52 | 0.55 |
| 3-[[4-(4-Methylphenyl)piperazin-1-yl]methyl]-5-[(2-methylquinazolin... | 0.49 | 0.43 | 0.47 |
Interpretation :
Bioactivity and Mode of Action
demonstrates that structurally similar compounds cluster by bioactivity profiles. For example:
- Pyrazolo[1,5-a]pyrazine derivatives : Often target kinases or GPCRs due to planar heterocycles mimicking ATP or neurotransmitter structures.
- Oxazole-containing analogues : Exhibit antimicrobial or anti-inflammatory activity, as seen in compounds from and .
Docking Affinity Variability: Minor structural changes, such as replacing ethoxy with methoxy groups, alter binding pocket interactions. For instance, the target compound’s 3-chloro-4-ethoxyphenyl group may enhance hydrophobic binding compared to 4-fluorophenyl analogues () .
Metabolic and Fragmentation Profiles
Fragmentation Tree Alignment : MS/MS data () reveals that the target compound shares fragmentation pathways with pyrazolo[1,5-a]pyrazine derivatives, such as cleavage at the sulfanyl-methyl bridge. Cosine scores >0.7 in molecular networking () confirm clustering with oxazole- and pyrazole-containing metabolites .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
The compound contains a pyrazolo[1,5-a]pyrazine core fused with a 1,3-oxazole ring, substituted with a 3-chloro-4-ethoxyphenyl group and a sulfur-linked methyl moiety. The heterocyclic framework (pyrazole, pyrazine, oxazole) introduces electron-rich regions and hydrogen-bonding capabilities, which are critical for interactions with biological targets . The chloro and ethoxy substituents on the phenyl ring enhance lipophilicity, potentially improving membrane permeability .
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Synthesis typically involves:
- Step 1: Formation of the pyrazolo[1,5-a]pyrazine core via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones.
- Step 2: Introduction of the sulfanyl-methyl group via nucleophilic substitution or thiol-ene reactions .
- Step 3: Functionalization of the oxazole ring using Ullmann coupling or microwave-assisted cross-coupling for the 3-methylphenyl group . Optimization requires solvent selection (e.g., DMF for polar intermediates, THF for non-polar steps) and catalyst screening (e.g., Pd(OAc)₂ for coupling reactions) to improve yields (typically 50–70%) .
Q. What analytical techniques are most reliable for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry of heterocycles .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography to resolve ambiguities in stereochemistry, though crystal growth may require slow evaporation in chloroform/hexane mixtures .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
- Core modifications: Replace the oxazole ring with isoxazole or thiazole to assess heterocycle-dependent activity .
- Substituent variation: Synthesize analogs with methoxy, fluoro, or nitro groups on the phenyl rings to study electronic effects on target binding .
- Biological assays: Use kinase inhibition assays (e.g., JAK2/STAT3 pathways) or antimicrobial susceptibility testing (AST) against Gram-positive bacteria .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with cytochrome P450 enzymes or ATP-binding cassette transporters .
- ADMET prediction (SwissADME, pkCSM) to estimate logP (~3.5), aqueous solubility (LogS ≈ -4.2), and CYP3A4 inhibition risk .
Q. How can contradictory data on biological activity be resolved?
- Dose-response validation: Repeat assays with stricter controls (e.g., ATP levels in cytotoxicity assays) to rule off-target effects .
- Metabolite profiling (LC-MS/MS) to identify active or inhibitory metabolites that may skew results .
- Crystallographic studies to verify binding modes if target protein structures are available .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields during the sulfanyl-methyl incorporation step?
- Use microwave-assisted synthesis (100–120°C, 30 min) to accelerate thiol-ene reactions .
- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic solvent systems (H₂O/CH₂Cl₂) .
Q. How can regioselectivity issues in pyrazolo[1,5-a]pyrazine synthesis be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
